N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a multi-component structure:
- Acetamide linker: Connects the aromatic group to a sulfanyl moiety, enhancing conformational flexibility.
- Pyrazine core: A nitrogen-containing heterocycle contributing to π-π stacking and hydrogen-bonding capabilities.
- 4-(4-Methoxyphenyl)piperazine: A piperazine substituent with a para-methoxyphenyl group, likely influencing receptor binding (e.g., dopamine or serotonin receptors) due to its structural similarity to bioactive amines .
Its synthesis involves coupling a functionalized pyrazine intermediate with a chloroacetamide derivative, as inferred from analogous procedures in and .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-11-13-30(14-12-29)23-24(27-10-9-26-23)34-16-22(31)28-17-3-8-21(33-2)20(25)15-17/h3-10,15H,11-14,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZTCRVNMRIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the introduction of the piperazine and thiazole groups. The final step involves the incorporation of the morpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related acetamide derivatives, emphasizing key structural variations and biological implications:
Key Structural and Functional Insights
Heterocyclic Core Influence :
- Pyrazine (target compound): Enhances electron-deficient character, favoring interactions with aromatic residues in enzymes/receptors.
- Triazole (): Imparts metabolic stability and hydrogen-bonding capacity, critical for antimicrobial activity .
- Benzene/Piperazine hybrids (): Optimized for dopamine receptor binding due to piperazine’s amine functionality .
Electron-withdrawing groups (e.g., -CF3 in ): Improve antimicrobial potency by stabilizing charge-transfer interactions . Piperazine modifications: Para-methoxyphenyl (target) vs. dichlorophenyl () alter receptor selectivity; methoxy groups may reduce cytotoxicity compared to halogens .
Biological Activity Trends :
- Compounds with triazole-thioacetamide scaffolds () show broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL), attributed to thiol-mediated disruption of microbial membranes .
- Piperazine-containing analogues () are often prioritized for CNS targets due to structural mimicry of neurotransmitters like dopamine .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | (KA3) | |
|---|---|---|---|
| Molecular Weight (g/mol) | ~560 | ~450 | ~520 |
| logP (Predicted) | 3.4 | 2.8 | 4.1 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
| TPSA (Ų) | 115 | 105 | 95 |
- Target Compound : Moderate logP and TPSA suggest balanced solubility and permeability, suitable for oral bioavailability.
- (KA3): Lower logP and higher H-bond donors align with polar antimicrobial agents requiring aqueous solubility.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s pyrazine-piperazine scaffold is synthetically tractable via nucleophilic substitution and coupling reactions, as demonstrated in and .
- Unmet Potential: While structural analogues show promise in antimicrobial and CNS applications, the target compound’s specific biological profile remains uncharacterized. Prioritized assays could include: Dopamine/Serotonin Receptor Binding (based on piperazine motif). Antimicrobial Screening (given thioacetamide’s efficacy in ).
- SAR Insights : Replacement of pyrazine with triazole (as in ) may enhance antimicrobial activity but reduce CNS penetration due to increased polarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
